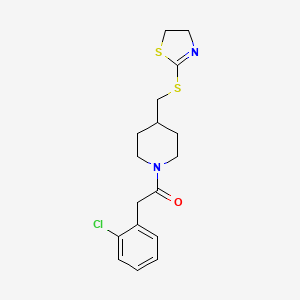
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21ClN2OS2 and its molecular weight is 368.94. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. For example, Krivokolysko et al. (2001) described its use in the synthesis of tetrahydropyridine derivatives, highlighting its role in developing partially hydrogenated benzothiazol-2-ylpyridines (Krivokolysko, Dyachenko, & Litvinov, 2001). Similarly, Patel, Agravat, and Shaikh (2011) demonstrated its application in synthesizing new pyridine derivatives with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antifungal Properties
Research has shown that derivatives of this compound exhibit notable antimicrobial and antifungal activities. For instance, the synthesis of pyridine derivatives by Patel et al. (2011) revealed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Uchil and Joshi (1999) found that certain derivatives had fungicidal activity against Trichophyton mentagrophytes and Trichophyton rubrum (Uchil & Joshi, 1999).
Anticancer Potential
Katariya, Vennapu, and Shah (2021) investigated derivatives for their anticancer activity, with one compound showing high potency against a cancer cell line panel. This underscores the compound's potential in cancer research (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Structure-Activity Relationships
The compound and its derivatives have been the subject of molecular docking studies to understand their interaction with biological targets. For example, the molecular docking study by Katariya et al. (2021) provided insights into how these compounds could help overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural Analysis
X-ray crystallography and other spectroanalytic techniques have been used to determine the molecular and crystal structures of derivatives, as demonstrated by Krivokolysko et al. (2001) (Krivokolysko, Dyachenko, & Litvinov, 2001).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS2/c18-15-4-2-1-3-14(15)11-16(21)20-8-5-13(6-9-20)12-23-17-19-7-10-22-17/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAPFBPSSPETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)
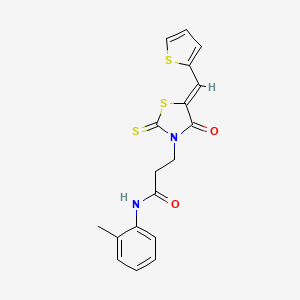
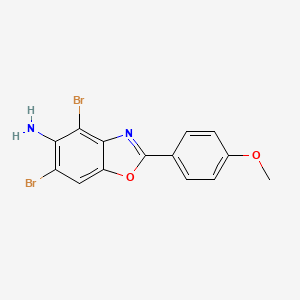
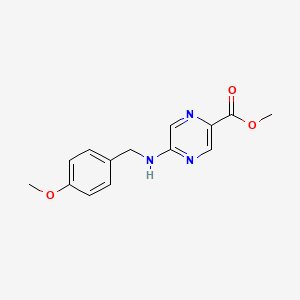


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
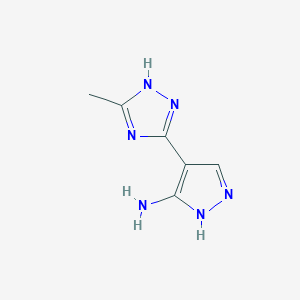


![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)
![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)
